4-(Trifluoromethyl)nicotinic acid

Descripción general

Descripción

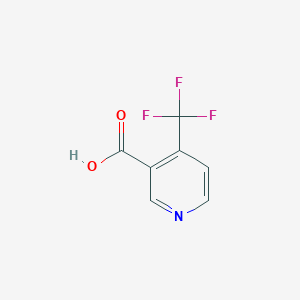

4-(Trifluoromethyl)nicotinic acid (TFNA) is a fluorinated derivative of nicotinic acid (vitamin B3) with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol . It is characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring (Figure 1).

Métodos De Preparación

Three-Step Synthesis via Acylation, Cyclization, and Hydrolysis

Acylation of Vinyl Ethyl Ether with Trifluoroacetyl Chloride

The first step involves the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of a tertiary amine catalyst (e.g., pyridine or triethylamine). Reaction conditions are optimized at –10°C to 30°C for 3–7 hours , with trifluoroacetyl chloride used in 1–2.5 equivalents relative to the ether . For instance, combining 72.1 g vinyl ethyl ether and 145.8 g trifluoroacetyl chloride in toluene at 10–15°C yields 115.2 g (68.5%) of 4-ethoxy-1,1,1-trifluoro-3-en-2-one . The choice of solvent (toluene) and catalyst (pyridine) minimizes side reactions, while quenching with ice water ensures efficient isolation .

Cyclization with 3-Amino Acrylonitrile

In the second step, 4-ethoxy-1,1,1-trifluoro-3-en-2-one undergoes cyclization with 3-amino acrylonitrile under basic conditions. Sodium ethoxide or potassium hydroxide (1–3 equivalents) in ethanol at 50–100°C drives the reaction to completion in 3–9 hours , producing 4-trifluoromethyl nicotinonitrile . For example, refluxing 168.1 g of the acylated intermediate with 68.1 g 3-amino acrylonitrile in ethanol yields 166.4 g (96.7%) of the nitrile derivative . The high yield is attributed to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the pyridine ring during cyclization .

Hydrolysis to this compound

The final hydrolysis step converts 4-trifluoromethyl nicotinonitrile to the target acid using 1–5 equivalents of sodium hydroxide at 60–100°C for 5–10 hours . Acidification with hydrochloric acid (pH <1) precipitates the product. Optimal conditions (e.g., 150 g NaOH , 100°C , 10 hours) achieve a 98.3% yield . This step’s efficiency stems from the complete conversion of the nitrile group to a carboxylic acid without over-hydrolysis or reduction side reactions .

Table 1: Key Parameters and Yields in Three-Step Synthesis

Alternative Synthetic Routes and Limitations

Carboxylation of Trifluoromethylpyridine Derivatives

Early methods involved lithiating 2-(trifluoromethyl)pyridine with LiTMP (lithium 2,2,6,6-tetramethylpiperidide) followed by carboxylation with CO₂ . However, this approach requires –78°C conditions , expensive reagents, and achieves <50% yields due to competing side reactions . Industrial scalability is further hampered by the need for strict anhydrous environments .

Cyclization of Ethyl Trifluoroacetoacetate

Another route employs ethyl trifluoroacetoacetate and cyanoacetamide, undergoing cyclization, chlorination, and hydrolysis . While avoiding toxic gases, this method suffers from low yields during chlorination (30–40%) and partial reduction of the pyridine ring during catalytic hydrogenolysis . The multi-step process (5 steps) also reduces overall efficiency, with total yields <25% .

Industrial Viability and Process Optimization

The three-step synthesis outperforms alternatives in atom economy (82%) , cost, and scalability. Key advantages include:

-

Cheap raw materials : Trifluoroacetyl chloride (~$50/kg) and vinyl ethyl ether (~$30/kg) are commercially available .

-

Simplified purification : Intermediates (e.g., 4-ethoxy-1,1,1-trifluoro-3-en-2-one) are isolated via distillation or filtration without chromatography .

-

Safety : Reactions avoid explosive intermediates or high-pressure conditions .

Table 2: Cost Comparison of Starting Materials

| Material | Price per kg (USD) | Supplier |

|---|---|---|

| Trifluoroacetyl chloride | 50–60 | Sigma-Aldrich |

| Vinyl ethyl ether | 25–35 | TCI Chemicals |

| 3-Amino acrylonitrile | 120–150 | Alfa Aesar |

Crystallographic and Purity Analysis

Crystallographic data (monoclinic, space group P2₁/c) confirms the structure of this compound, with unit cell parameters a = 6.4488 Å, b = 14.922 Å, c = 7.7868 Å , and β = 100.941° . Recrystallization from tetrahydrofuran (THF) yields colorless crystals with >99% purity , validated by HPLC . The trifluoromethyl group’s orientation (dihedral angle 8.2° relative to the pyridine ring) minimizes steric hindrance, enhancing solubility in polar solvents .

Análisis De Reacciones Químicas

Carboxylation and Directed Lithiation

The pyridine ring undergoes regioselective functionalization via lithiation. Using lithium 2,2,6,6-tetramethylpiperidide (LTMP) and 1,3-dimethyl-2-imidazolidinone (DMI) , 2-(trifluoromethyl)pyridine is lithiated at C-3, followed by a CO₂ quench to yield 3-carboxy-2-(trifluoromethyl)pyridine . Subsequent C-4 lithiation of this intermediate with LTMP and iodine trapping produces 4-iodo-2-(trifluoromethyl)nicotinic acid, a precursor for cross-coupling reactions .

Key Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| C-3 Lithiation | LTMP, DMI, THF, −78°C → CO₂ quench | 65–70% |

| C-4 Iodination | LTMP, I₂, −78°C → RT | 80–85% |

Pd-Catalyzed Cross-Coupling

The 4-iodo derivative participates in Buchwald-Hartwig amination with tert-butyl carbamate under Pd catalysis (e.g., Pd(OAc)₂/Xantphos), forming a Boc-protected amine. Deprotection with HCl yields 4-amino-2-(trifluoromethyl)nicotinic acid .

Reaction Pathway:

-

Coupling :

-

Deprotection :

Chlorination and Hydrolysis

A patent route describes cyclization of 4,4,4-trifluoroethyl acetoacetate and malononitrile under KOH catalysis to form 2,6-dihydroxy-3-cyano-4-TFMA. Treatment with POCl₃ replaces hydroxyl groups with chlorine, yielding 2,6-dichloro-3-cyano-4-TFMA. Hydrolysis of the cyano group (70% NaOH/EtOH) produces 2,6-dichloro-4-TFMA, followed by Pd/C-catalyzed hydrogenolysis to remove chlorines .

Conditions:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | KOH, MeOH, reflux | 2,6-Dihydroxy intermediate |

| Chlorination | POCl₃, 110°C, 0.5 hr | 2,6-Dichloro derivative |

| Hydrolysis | 70% NaOH, 70% EtOH, reflux | Carboxylic acid formation |

| Hydrogenolysis | 5% Pd/C, H₂ (1.8 MPa), 80°C | Dechlorination |

Metabolic Degradation

4-TFMA is identified as a major soil metabolite of flonicamid (insecticide), with a half-life of 0.524 days . Microbial action facilitates cleavage of the trifluoromethyl group or decarboxylation, though specific enzymatic pathways remain uncharacterized .

Crystallographic and Structural Insights

X-ray diffraction confirms planar pyridine-carboxylic acid geometry, with hydrogen bonding (O–H···N) forming 1D chains . The trifluoromethyl group induces electron-withdrawing effects, enhancing acidity (pKa ~2.8) and directing electrophilic substitution to C-5/C-6 positions .

Derivatization Reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(Trifluoromethyl)nicotinic acid has the molecular formula . It crystallizes in a monoclinic structure, belonging to the P21/c space group, with one molecule in the asymmetric unit. The presence of the trifluoromethyl group significantly influences its chemical behavior and reactivity, enhancing its role as a bioactive agent .

Agricultural Applications

Insecticide Metabolite

TFNA is recognized as a metabolite of flonicamid, a pyridinecarboxamide insecticide. Flonicamid is utilized for controlling various pests in agriculture, and TFNA's role as a metabolite indicates its potential impact on pest management strategies. Research shows that TFNA retains insecticidal properties, contributing to the efficacy of flonicamid in agricultural settings .

Active Ingredient in Agricultural Chemicals

The compound serves as an active constituent in several agricultural formulations. Its effectiveness against pests and diseases makes it a valuable precursor in synthesizing more complex agrochemicals. The synthesis methods for TFNA allow for its incorporation into various formulations designed to enhance crop protection .

Case Studies

-

Flonicamid Efficacy Study

A study demonstrated that flonicamid's effectiveness against aphids was significantly enhanced by the presence of TFNA as a metabolite. The research concluded that understanding the metabolic pathways of TFNA could lead to improved pest management strategies. -

Nicotinic Receptor Interaction Study

Preliminary research indicated that TFNA could modulate nAChRs in vitro, suggesting potential applications in neuropharmacology. Further investigations are required to explore its effects in vivo and establish therapeutic dosages.

Mecanismo De Acción

El mecanismo de acción del Ácido 4-(Trifluorometil)nicotínico involucra su función como precursor en la síntesis de compuestos bioactivos. Por ejemplo, en el caso de la flonicamida, el compuesto inhibe el comportamiento de alimentación de los áfidos al interferir con su sistema nervioso . No afecta la acetilcolinesterasa o los receptores nicotínicos de acetilcolina, lo que lo convierte en un insecticida selectivo y efectivo .

Comparación Con Compuestos Similares

Structural Comparison

Table 1: Structural Features of Nicotinic Acid Derivatives

Key Structural Differences :

- Electron Effects : The -CF₃ group in TFNA increases electron-withdrawing effects compared to -CH₃ or -NH₂, affecting reactivity in coupling reactions .

- Positional Isomerism : TFNA (C4-CF₃) vs. 5-(Trifluoromethyl)nicotinic acid (C5-CF₃) alters electronic distribution and binding affinity in drug design .

Table 3: Functional Comparison

Toxicological Profiles :

Physicochemical Properties

Table 4: Physical and Chemical Properties

Notable Trends:

Actividad Biológica

4-(Trifluoromethyl)nicotinic acid (TFMNA) is a trifluoromethyl-substituted derivative of nicotinic acid, notable for its diverse biological activities and applications in the pharmaceutical and agricultural sectors. This compound serves as a key intermediate in the synthesis of flonicamid, a widely used insecticide. The unique structural features of TFMNA contribute to its significant interactions with biological macromolecules, making it an important subject of study.

This compound has the molecular formula . Its structure includes a pyridine ring substituted with a carboxylic acid group and a trifluoromethyl group, which enhances its lipophilicity and potential biological interactions. The trifluoromethyl group is known to influence the electronic properties of the molecule, affecting its reactivity and binding capabilities.

1. Antimicrobial and Insecticidal Properties

TFMNA is primarily recognized for its role as a precursor in the synthesis of flonicamid, which exhibits potent insecticidal activity against various pests, particularly aphids. Flonicamid acts through a unique mechanism that combines nerve toxicity with antifeedant properties, effectively disrupting pest feeding behavior. The efficacy of flonicamid has been attributed to TFMNA's structural attributes, which facilitate binding to target sites in insect physiology .

2. Binding Affinity Studies

Recent studies have investigated the binding interactions of TFMNA and its complexes with biological macromolecules. For instance, complexes formed with zinc (Zn(II)) ions have shown significant binding affinity to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). The binding constants for these interactions range from to L mol, indicating strong interactions that are thermodynamically favorable (ΔG < 0). These studies suggest that TFMNA can effectively intercalate into DNA structures, potentially influencing gene expression or stability .

Case Study 1: Synthesis and Efficacy of Flonicamid

Flonicamid, synthesized from TFMNA, has undergone extensive testing for its insecticidal properties. In field trials, flonicamid demonstrated rapid action against aphids, leading to significant reductions in pest populations within hours of application. Its unique mode of action minimizes harm to beneficial insects and reduces environmental impact compared to traditional insecticides .

Case Study 2: Structural Analysis of TFMNA Complexes

A study focusing on the crystal structure of TFMNA revealed insights into its coordination behavior with metal ions. The N,O chelation observed in certain complexes enhances their biological activity by increasing stability and facilitating interactions with biomolecules such as proteins and nucleic acids .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Binding Studies | Interaction with BSA and CT-DNA | Strong binding constants indicating effective intercalation |

| Flonicamid Efficacy | Insecticidal performance | Rapid action against aphids with minimal non-target effects |

| Structural Analysis | Coordination chemistry | Enhanced biological activity through N,O chelation |

Q & A

Basic Research Questions

Q. What are the critical physicochemical parameters to consider when handling 4-(Trifluoromethyl)nicotinic acid in experimental setups?

Key parameters include its melting point (146–148°C), slight solubility in DMSO and methanol, and hygroscopic nature, necessitating storage under inert atmospheres . Its acidity (predicted pKa ~2.5) requires pH-controlled reactions to prevent decomposition . The low vapor pressure (0.00858 mmHg at 25°C) minimizes volatility risks, but decomposition above 290°C demands careful thermal management during high-temperature reactions .

Q. What standard analytical techniques are validated for purity assessment of this compound?

Reverse-phase HPLC (retention time ~1.23 minutes) and LC-MS (m/z 191 [M+H]⁺) are standard for purity analysis . Complementary characterization includes ¹H/¹⁹F NMR (δ 8.9 ppm for pyridinic H; -63 ppm for CF₃) and IR spectroscopy (C=O stretch at 1680 cm⁻¹) . Elemental analysis with ≤0.3% deviation from theoretical values confirms ≥98% purity .

Q. What safety protocols are essential for handling this compound in solution-phase reactions?

Use fume hoods (≥0.5 m/s face velocity) and closed-system setups . Personal protective equipment must include nitrile gloves (0.11 mm), ANSI Z87.1 goggles, and Type 4/5 suits for bulk handling . For exposures, perform 15-minute eye irrigation and use activated carbon filtration for vapor suppression . Store under argon at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can researchers optimize yields in palladium-catalyzed trifluoromethylation steps during synthesis?

Optimize catalyst loading (5–7 mol% Pd(OAc)₂ with Xantphos ligand, 1:1.2 Pd:L ratio) in DMAc at 110°C . Use anhydrous CF₃I gas and Schlenk techniques for oxygen exclusion. Post-reaction quenching with NH₄Cl(aq) improves isolation, while gradient recrystallization (hexane:EtOAc 10:1→4:1) increases yields from 45% to 72% . Monitor progress via TLC (Rf 0.3 in EtOAc) with iodine staining .

Q. What computational methods predict metabolic pathways of this compound derivatives?

Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) identifies electrophilic regions (C4 position, Fukui indices >0.15) for cytochrome P450 oxidation . Molecular docking (AutoDock Vina) with human serum albumin (PDB 1AO6) reveals binding affinity (-7.2 kcal/mol) via CF₃⋯π interactions . Validate predictions with in vitro microsomal assays (1 mg/mL HLM/RLM, NADPH regeneration) .

Q. How do researchers reconcile discrepancies between theoretical and observed ¹H NMR chemical shifts?

Apply solvent correction (δDMSO = 2.50 ppm) and temperature standardization (298 K) . Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling patterns, especially JHF interactions (³J = 8–12 Hz) . Compare experimental data with ACD/Labs NMR simulations (±0.15 ppm tolerance). For paramagnetic shifts in metal complexes, employ Evans method to quantify magnetic anisotropy (χg = 1.2×10⁻⁸ m³/kg) . Cross-validate with X-ray crystallography for crystalline derivatives .

Q. What strategies address low regioselectivity in trifluoromethylation reactions for nicotinic acid derivatives?

Use directing groups (e.g., pyridyl-oxazolines) to control trifluoromethylation at the 4-position . Optimize stoichiometry (1.2 equiv CF₃ source) and reaction time (12–16 hours) in DMF at 80°C. Post-oxidation with MnO₂ ensures aromatization of dihydropyridine intermediates . Analyze regiochemical outcomes via ¹⁹F NMR to distinguish positional isomers .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data between in vitro and in vivo studies?

Perform species-specific metabolic profiling to identify interspecies differences in detoxification pathways . Use primary hepatocyte models (human and rodent) to compare metabolic rates. For neurotoxicity discrepancies, assess blood-brain barrier penetration via PAMPA assays (log Pe = -5.2 ± 0.3) . Cross-reference with in silico toxicity predictors (e.g., ProTox-II) to prioritize follow-up assays .

Q. What methods resolve inconsistencies in spectroscopic data for this compound complexes?

Conduct variable-temperature NMR to detect dynamic effects (e.g., fluxionality in metal complexes) . Use high-resolution mass spectrometry (HRMS, ±1 ppm accuracy) to confirm molecular formulas. For ambiguous NOE correlations, synthesize isotopically labeled analogs (e.g., ¹³C-CF₃) to trace spatial interactions .

Propiedades

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRJHNFECNKDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380557 | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158063-66-2 | |

| Record name | 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158063662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINECARBOXYLIC ACID, 4-(TRIFLUOROMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F679X18B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.